2-(2-chloro-5-methylphenoxy)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHIWCQRJQYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 2 Chloro 5 Methylphenoxy Pyrazine
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For 2-(2-chloro-5-methylphenoxy)pyrazine, key vibrational modes would be expected for the pyrazine (B50134) ring, the chloro-substituted benzene (B151609) ring, the ether linkage, and the methyl group.
Expected characteristic absorption bands would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C-N stretching in the pyrazine ring.
C-O-C (ether) stretching: Usually appearing as a strong band in the region of 1250-1000 cm⁻¹.
C-Cl stretching: Generally found in the fingerprint region, below 800 cm⁻¹.
CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.
Aromatic ring vibrations (C=C stretching): Occurring in the 1600-1400 cm⁻¹ region.
Interactive Table: FT-IR Data for this compound (No specific data available from search results)
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in characterizing the vibrations of the pyrazine and benzene rings, as well as the C-Cl bond. Symmetrical vibrations that are weak or absent in the FT-IR spectrum are often strong in the Raman spectrum.
Interactive Table: FT-Raman Data for this compound (No specific data available from search results)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyrazine ring, the protons on the substituted benzene ring, and the protons of the methyl group. The chemical shifts (δ) would be influenced by the electronegativity of adjacent atoms (Cl, O, N) and the aromatic ring currents. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing information on the connectivity of the molecule.
Interactive Table: ¹H NMR Data for this compound (No specific data available from search results)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. For instance, carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen would appear at a lower field (higher ppm). The carbon signals of the pyrazine and benzene rings would be found in the aromatic region.
Interactive Table: ¹³C NMR Data for this compound (No specific data available from search results)
| Chemical Shift (ppm) | Assignment |
|---|---|
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the complete molecular structure. marmara.edu.tr
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. jocpr.com It would be used to establish the connectivity of protons within the pyrazine and benzene rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. irjmets.com This would allow for the direct assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. irjmets.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the different fragments of the molecule, such as linking the phenoxy group to the pyrazine ring via the ether oxygen.
The combined application of these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound. bioinfopublication.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound through its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₉ClN₂O, the calculated molecular weight is approximately 220.66 g/mol . vulcanchem.com The monoisotopic mass, which is the mass of the molecule with the most abundant isotopes, is calculated to be 220.0403406 Da. nih.gov
While a specific experimental mass spectrum for this compound is not widely published, analysis of related pyrazine structures allows for a theoretical prediction of its fragmentation. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺ at m/z 220. The presence of a chlorine atom would also result in a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
Common fragmentation pathways for similar aromatic ethers and pyrazine derivatives suggest that the primary cleavage would occur at the ether linkage (C-O bond). This could lead to the formation of fragments corresponding to the chloromethylphenoxy cation [C₇H₆ClO]⁺ and the pyrazinyloxy radical, or the pyrazinyl cation [C₄H₃N₂]⁺ and the chloromethylphenoxide radical. Further fragmentation of the chloromethylphenoxy cation could involve the loss of a methyl radical (CH₃) or a carbon monoxide (CO) molecule. The fragmentation of the pyrazine ring itself typically involves the loss of HCN or C₂H₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of both the pyrazine and the substituted phenoxy rings.
Pyrazine itself exhibits characteristic absorption bands in the UV region. These are typically attributed to n→π* and π→π* electronic transitions. nist.govnih.gov The n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are generally weaker and appear at longer wavelengths (around 320-330 nm). The π→π* transitions are more intense and occur at shorter wavelengths (typically below 300 nm). nih.gov
The introduction of the 2-chloro-5-methylphenoxy substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system through the ether linkage and the electronic effects of the chloro and methyl groups on the phenoxy ring. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, create an electronic asymmetry that can influence the energy of the molecular orbitals involved in the transitions. vulcanchem.com
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, analysis of closely related pyrazine derivatives allows for a detailed prediction of its solid-state characteristics.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The bond lengths and angles within the this compound molecule are expected to be within the normal ranges for similar chemical structures. The pyrazine ring would be largely planar, with C-N and C-C bond lengths characteristic of aromatic systems. The C-Cl bond on the phenoxy ring would have a typical length of around 1.74 Å. The geometry around the ether oxygen atom would be bent, with a C-O-C bond angle of approximately 118-120°.
Investigation of Supramolecular Synthons and Hydrogen Bonding Networks
In the absence of strong hydrogen bond donors, the supramolecular assembly of this compound in the crystal would be governed by weaker intermolecular interactions. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds involving the aromatic C-H groups are expected to play a role in the crystal packing, potentially forming dimers or one-dimensional ribbons. researchgate.net The chlorine atom could also participate in weak C-H···Cl interactions. These directional interactions are crucial in forming predictable structural motifs known as supramolecular synthons.
Computational Chemistry and Theoretical Characterization of 2 2 Chloro 5 Methylphenoxy Pyrazine
Molecular Orbital Analysis
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations:This section would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies a molecule is more easily excited and more reactive.
Without dedicated computational studies on 2-(2-chloro-5-methylphenoxy)pyrazine, the specific data tables and detailed research findings required for each of these sections cannot be generated. The scientific community has not yet published this specific information in the accessible literature.
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex quantum-mechanical wavefunctions into the familiar, intuitive language of Lewis structures, including localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deuba.arwikipedia.orgwisc.edu This approach allows for the quantitative assessment of electron delocalization, which is key to understanding molecular stability.
For this compound, NBO analysis would identify key intramolecular charge transfer (ICT) interactions. The primary donor orbitals would be the lone pairs (n) on the electronegative oxygen and two nitrogen atoms, as well as the π-bonds of the aromatic rings. The primary acceptor orbitals would be the antibonding (σ* and π) orbitals within the pyrazine (B50134) and chloromethylphenyl rings. wisc.edu Significant delocalization would be expected from the oxygen lone pair to the π orbitals of the pyrazine ring, and from the pyrazine ring's π system to the chloromethylphenyl ring's π* system, contributing to the molecule's resonance stabilization.
Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (Pyrazine Ring) | High | Lone Pair → π* Delocalization |
| LP (N1) | σ* (Adjacent C-C) | Moderate | Lone Pair → σ* Hyperconjugation |
| LP (N4) | σ* (Adjacent C-C) | Moderate | Lone Pair → σ* Hyperconjugation |
| π (Pyrazine Ring) | π* (Phenyl Ring) | Moderate | π → π* Conjugation |
| π (Phenyl Ring) | π* (Pyrazine Ring) | Moderate | π → π* Conjugation |
LP = Lone Pair; π = Pi Bonding Orbital; σ = Sigma Antibonding Orbital; π* = Pi Antibonding Orbital.*
Reactivity and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules by visualizing the electrostatic potential on the electron density surface. mdpi.comuni-muenchen.deresearchgate.net It provides a color-coded map of charge distribution, effectively indicating sites for electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.comresearchgate.net
The MEP map uses a color spectrum to represent different potential values. researchgate.net
Red and Yellow/Orange: These colors indicate regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue: This color signifies regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net
Green: This color represents areas of neutral or near-zero potential. researchgate.net
For this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the two nitrogen atoms of the pyrazine ring and the ether oxygen atom, due to their high electronegativity and lone pairs of electrons. These would be the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would likely be located on the hydrogen atoms of the pyrazine ring and the methyl group, making them potential sites for nucleophilic interaction.
The Fukui function, f(r), is a concept within Density Functional Theory (DFT) that describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It provides a more quantitative prediction of reactivity at specific atomic sites. wikipedia.orgschrodinger.comsubstack.com
There are three main types of condensed Fukui functions used to predict reactivity:
f+ (for nucleophilic attack): This function identifies the sites most susceptible to attack by a nucleophile (i.e., where an electron is added). A higher f+ value indicates a more favorable site for nucleophilic attack. scm.comnih.gov
f- (for electrophilic attack): This function pinpoints the sites most likely to be attacked by an electrophile (i.e., where an electron is removed). A higher f- value indicates a more favorable site for electrophilic attack. scm.comnih.gov
f0 (for radical attack): This function is the average of f+ and f- and predicts sites susceptible to radical attack. nih.gov
In this compound, one would expect the nitrogen atoms and the ether oxygen to have the highest f- values, confirming the MEP analysis that these are the most likely sites for electrophilic attack. The carbon atoms in the pyrazine ring, being adjacent to the electronegative nitrogens, would likely exhibit the highest f+ values, making them the most probable sites for nucleophilic attack.
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. numberanalytics.comwikipedia.org This analysis partitions the total electron density among the constituent atoms based on the molecular orbitals. numberanalytics.comlibretexts.org While known to be sensitive to the choice of basis set, it provides a useful qualitative picture of the charge distribution, which influences many molecular properties including dipole moment and reactivity. wikipedia.orguni-muenchen.de
For this compound, the analysis would reveal a significant negative charge on the highly electronegative nitrogen, oxygen, and chlorine atoms. The carbon atoms bonded directly to these electronegative atoms would, in turn, carry a partial positive charge. The hydrogen atoms are generally expected to have small positive charges.
Table 2: Illustrative Mulliken Atomic Charges for this compound
Note: This table presents a hypothetical but chemically reasonable charge distribution. Actual values depend on the specific computational method and basis set used.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| N1 (pyrazine) | -0.45 |
| N4 (pyrazine) | -0.42 |
| O (ether) | -0.55 |
| Cl | -0.20 |
| C atoms in pyrazine ring | +0.10 to +0.30 |
| C atoms in phenyl ring | -0.15 to +0.25 |
| H atoms | +0.05 to +0.15 |
Key global reactivity parameters include:
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
Chemical Hardness (η): Defined as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.netnih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.netnih.gov
Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2. nih.govijres.org
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is defined as ω = μ²/2η, where μ is the chemical potential (μ = -χ). researchgate.net
Table 3: Global Reactivity Parameters (Illustrative)
Note: Values are for illustrative purposes to demonstrate the concept.
| Parameter | Formula | Illustrative Value |
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |
| Softness (S) | 1 / η | 0.4 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.2 eV |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. youtube.comazolifesciences.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide detailed information on the conformational flexibility, dynamics, and interactions of molecules. acs.orgresearchgate.net
In the context of drug discovery and materials science, MD simulations are invaluable for:
Understanding the structure-function relationship of biomolecules. azolifesciences.comresearchgate.net
Investigating the binding of a ligand (like the title compound) to a biological target, such as a protein or enzyme. azolifesciences.commdpi.com
Simulating the behavior of a molecule in different environments, such as in a solvent or within a lipid bilayer. mdpi.com
Assessing the stability of different molecular conformations. mdpi.com
An MD simulation of this compound, potentially docked into the active site of a target protein, would reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex, and the flexibility of both the ligand and the protein's binding pocket over time. This provides a dynamic picture that complements the static view from other computational methods. acs.orgresearchgate.net
Conformational Analysis and Dynamic Behavior
The conformational flexibility of this compound is primarily dictated by the rotation around the C-O-C ether linkage that connects the pyrazine and the substituted phenyl rings. This rotation gives rise to various conformers, the stability of which is governed by a delicate balance of steric and electronic effects.
The two main dihedral angles that define the conformation are C(pyrazine)-O-C(phenyl) and O-C(phenyl)-C(substituted). The rotation around these bonds can lead to different spatial arrangements of the two aromatic rings relative to each other. The most stable conformers are expected to be those that minimize steric hindrance between the hydrogen atoms on the pyrazine ring and the substituents on the phenyl ring, particularly the bulky chlorine atom.
Computational studies on similar phenoxy-pyrazine structures suggest that the lowest energy conformation is likely to be a non-planar, twisted structure. This arrangement helps to alleviate the steric clash that would occur in a fully planar conformation. The dynamic behavior of the molecule in solution at room temperature would involve rapid interconversion between several low-energy conformers. The energy barriers for these rotations are typically low, allowing for a dynamic equilibrium to be established.
Table 1: Theoretical Relative Energies of Possible Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) |
| 1 (Twisted - Global Minimum) | 45 | 0.00 |
| 2 (Twisted) | -45 | 0.00 |
| 3 (Near-Planar) | 10 | 2.5 |
| 4 (Perpendicular) | 90 | 4.2 |
Note: The data in this table is illustrative and represents expected trends from computational analysis.
Solvent Effects on Molecular Properties
The surrounding solvent medium can significantly influence the molecular properties of this compound, including its conformational equilibrium and electronic structure. The extent of these effects is largely dependent on the solvent's polarity.
In non-polar solvents, intramolecular forces, such as van der Waals interactions and steric repulsion, are the dominant factors in determining the preferred conformation. The twisted, low-dipole moment conformers are likely to be favored in such environments.
Conversely, in polar solvents, solute-solvent interactions become more prominent. Solvents capable of forming hydrogen bonds or having a high dielectric constant can stabilize conformers with larger dipole moments. For this compound, this could lead to a shift in the conformational equilibrium towards more planar structures, which may possess a greater charge separation and thus a larger dipole moment. This phenomenon, known as the solvent-induced stabilization of polar conformers, is a key consideration in predicting the behavior of the molecule in different chemical environments. Theoretical studies on related molecules have shown that increasing solvent polarity can lead to a red shift in the UV-Vis absorption spectrum, indicating a stabilization of the excited state relative to the ground state. frontiersin.org
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and opto-electronics. The NLO response of a molecule is governed by its ability to alter the properties of light passing through it, a characteristic that is highly dependent on the molecule's electronic structure.
Dipole Moment, Polarizability, and Hyperpolarizability Calculations
The NLO properties of a molecule are quantified by its polarizability (α) and first hyperpolarizability (β). These parameters describe the linear and non-linear response of the electron cloud to an external electric field, such as that from a high-intensity laser. Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups, connected by a π-conjugated system.
In this compound, the pyrazine ring acts as an electron-accepting moiety due to the presence of the electronegative nitrogen atoms. The phenoxy group, specifically the oxygen atom and the methyl group, can act as electron donors. The chlorine atom, being electronegative, also influences the electronic distribution. This donor-acceptor architecture can lead to a significant intramolecular charge transfer (ICT) upon electronic excitation, which is a key requirement for a large NLO response.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule. These calculations would provide a quantitative measure of its potential as an NLO material.
Table 2: Calculated NLO Properties of this compound (Hypothetical DFT Data)
| Property | Value |
| Dipole Moment (μ) (Debye) | 2.8 D |
| Mean Polarizability (α) (a.u.) | 150 |
| First Hyperpolarizability (β) (a.u.) | 450 |
Note: The data in this table is illustrative and represents expected trends from computational analysis for a molecule with moderate D-A character.
Potential for Applications in Opto-electronics
The calculated NLO properties can be used to assess the potential of this compound in opto-electronic applications. A significant first hyperpolarizability (β) value suggests that the material could be effective for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency. This is a crucial function in laser technology and optical data storage.
Furthermore, molecules with large NLO responses are candidates for use in electro-optic modulators, which are essential components in optical communication systems. The ability of an external electric field to modulate the refractive index of the material, a phenomenon related to its hyperpolarizability, is the basis for this application. While experimental validation is necessary, the theoretical framework suggests that pyrazine derivatives with tailored donor-acceptor substitutions are a promising class of compounds for the development of new opto-electronic materials.
Tautomerism and Isomerism Studies
Tautomerism involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. In the case of this compound, the potential for prototropic tautomerism is limited. The molecule lacks the typical functional groups that readily exhibit tautomerism, such as hydroxyl or amino groups directly attached to the pyrazine ring. The ether linkage is generally stable and does not participate in proton transfer under normal conditions.
The primary form of isomerism relevant to this molecule is rotational isomerism, as discussed in the conformational analysis section. These rotational isomers, or conformers, can be considered distinct chemical species at very low temperatures but rapidly interconvert at room temperature.
Another form of isomerism to consider is structural isomerism, where the substituents on the phenyl ring could be arranged in different positions. For instance, moving the chlorine or methyl group to other positions on the phenyl ring would result in different structural isomers with distinct chemical and physical properties. However, for the specific compound this compound, these are not considered as part of its isomeric studies but rather as distinct, related compounds.
Investigation of Biological Activities and Mechanistic Pathways of 2 2 Chloro 5 Methylphenoxy Pyrazine and Its Derivatives in Research Models
Antimicrobial Activity Investigations
Derivatives of pyrazine (B50134) have been a subject of interest for their potential to combat microbial infections. Research has explored their efficacy against a spectrum of pathogens, including both bacteria and fungi.
The antibacterial potential of pyrazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on novel triazolo[4,3-a]pyrazine derivatives demonstrated that while most compounds showed slight activity against Escherichia coli (a Gram-negative bacterium) with Minimum Inhibitory Concentrations (MICs) ranging from 64 to 256 μg/mL, certain derivatives exhibited more potent effects. mdpi.com For instance, compounds 1f, 1i, and 2e had MIC values between 16 and 32 μg/mL against E. coli, which were comparable to the positive control, ampicillin (B1664943). mdpi.com Compound 2e, in particular, showed the strongest activity against E. coli with an MIC of 16 μg/mL. mdpi.com Against the Gram-positive bacterium Staphylococcus aureus, the MIC values for ampicillin was 32 μg/mL. mdpi.com
Another study synthesized a series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- nih.govrjeid.comjksus.orgoxadiazoles and tested their antibacterial activity. nih.gov Among these, compound 4b, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, was notably active with MICs of 22.4 μg/mL against Bacillus subtilis (Gram-positive), 29.8 μg/mL against Staphylococcus aureus (Gram-positive), 29.6 μg/mL against Escherichia coli (Gram-negative), and 30.0 μg/mL against Klebsiella pneumoniae (Gram-negative). nih.gov Other synthesized compounds in this series showed moderate activity compared to the standard drug, ampicillin. nih.gov
Furthermore, research into 5-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-3-aryl-4,5-dihydro-1-H-pyrazoles and their derivatives revealed their antimicrobial activity against Gram-positive bacteria (B. megaterium, S. aureus) and Gram-negative bacteria (Escherichia coli, S. typhimurium). bibliotekanauki.pl The activity of these compounds was determined using the cup plate method at a concentration of 50 μg/ml. bibliotekanauki.pl
The following table summarizes the antibacterial activity of selected pyrazine derivatives:
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 | mdpi.com |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) | Bacillus subtilis | 22.4 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) | Staphylococcus aureus | 29.8 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) | Escherichia coli | 29.6 | nih.gov |
| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) | Klebsiella pneumoniae | 30.0 | nih.gov |
The antifungal properties of pyrazine derivatives have also been a focus of scientific inquiry. Volatile organic compounds produced by Bacillus megaterium BP17, including pyrazine derivatives like 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine, have demonstrated effective antifungal and antioomycete activities. mdpi.com For example, at a concentration of 504 µg/mL, these compounds completely suppressed the mycelial growth of the oomycete Phytophthora capsici. mdpi.com
Research on hydrazine-based compounds has shown their fungicidal activity against Candida albicans. mdpi.com These compounds were effective against clinical isolates of C. albicans that were resistant to conventional antifungal drugs. mdpi.com Specifically, hydrazine (B178648) derivatives have been shown to reduce the viability of C. albicans and inhibit biofilm formation. mdpi.com
Another study on 2-acylhydrazino-5-arylpyrroles reported significant antifungal activity against Candida albicans and three non-albicans Candida species, with most compounds exhibiting MIC values in the range of 0.39-3.12 µg/mL. nih.gov These compounds showed enhanced inhibition compared to fluconazole (B54011) and demonstrated low cytotoxicity against human cancer cell lines. nih.gov
Investigations into pyrazole (B372694) analogues containing an aryl trifluoromethoxy group revealed their in vitro antifungal activities against six plant pathogenic fungi. nih.gov Most of the tested compounds showed some degree of activity at a concentration of 100 μg/mL. nih.gov
The table below presents data on the antifungal activity of certain pyrazine-related compounds:
| Compound/Derivative | Fungal/Oomycete Strain | Activity/MIC | Reference |
| 2,5-dimethylpyrazine | Phytophthora capsici | Complete mycelial growth suppression at 504 µg/mL | mdpi.com |
| 2-ethyl-3-methylpyrazine | Phytophthora capsici | Complete mycelial growth suppression at 504 µg/mL | mdpi.com |
| 2-acylhydrazino-5-arylpyrroles | Candida species | MIC: 0.39-3.12 µg/mL | nih.gov |
Research on Antineoplastic (Anticancer) Activities
Pyrazine derivatives have been identified as a promising class of compounds in the search for new anticancer agents. nih.govrjeid.com Their mechanisms of action often involve inducing cell death and inhibiting the proliferation of cancer cells.
The cytotoxic effects of various pyrazine derivatives have been tested against a panel of human cancer cell lines. For instance, a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov The IC₅₀ values were determined to be 3.3 µg/mL for hepatocellular carcinoma (HepG2), 23 µg/mL for colon carcinoma (HCT-116), 3.1 µg/mL for breast cancer (MCF-7), and 9.96 µg/mL for lung cancer (A549) cells. nih.gov
In another study, a benzimidazole (B57391) derivative, se-182, showed potent cytotoxic action against A549 and HepG2 cell lines with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org This compound was found to be more potent than the standard anticancer drug cisplatin (B142131) against the HepG2 cell line. jksus.org
Research on perillyl alcohol and its biotransformation metabolite, dehydroperillic acid, also revealed cytotoxic effects. Perillyl alcohol was cytotoxic against the HepG2 cell line with an IC₅₀ value of 409.2 μg/mL. nih.gov Dehydroperillic acid was found to be effective and selective against the A549 cell line, with an IC₅₀ value of 125 μg/mL. nih.gov
The following table provides a summary of the in vitro cytotoxicity of selected compounds:
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | 3.3 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | 3.1 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | 9.96 µg/mL | nih.gov |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
| Dehydroperillic acid | A549 | 125 µg/mL | nih.gov |
The anticancer activity of pyrazine derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. One study investigated the effects of a new pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on human leukemia K562 cells. nih.govrjeid.com The results showed that 2-mOPP inhibited cell viability with an IC₅₀ of 25 µM after 72 hours of treatment. nih.govrjeid.com This compound was found to induce apoptosis, as evidenced by morphological changes, DNA ladder formation, and an increase in the sub-G1 cell population. nih.govrjeid.com Furthermore, 2-mOPP caused cell cycle arrest at the G0/G1 phase. nih.govrjeid.com
Mechanistic studies revealed that the apoptotic effect of 2-mOPP was associated with the regulation of apoptosis-related genes. nih.govrjeid.com Treatment with 2-mOPP led to a decrease in the expression of the anti-apoptotic proteins Bcl2 and Survivin, while increasing the expression of the pro-apoptotic protein Bax. nih.govrjeid.com
Similarly, a novel quinoline derivative, BAPPN, was found to induce apoptosis by significantly increasing the protein expression of caspase-3 and the tumor suppressor protein p53 in various cancer cell lines. nih.gov It also reduced the secretion of vascular endothelial growth factor (VEGF) and decreased the expression of proliferation markers PCNA and Ki67. nih.gov
Research on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones demonstrated their ability to act as caspase-3 activators, indicating their role as apoptosis inducers. nih.gov
The identification of specific molecular targets is crucial for understanding the anticancer mechanisms of pyrazine derivatives. Some of these compounds have been shown to target key signaling pathways involved in cancer development and progression.
For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Compounds 5f and 5g, in particular, exhibited excellent inhibitory activity against EGFR with a T790M mutation, with IC₅₀ values of 9.5 ± 2 and 11.9 ± 3 nM, respectively, which were comparable to the reference drug osimertinib. nih.gov These findings suggest that these compounds exert their antiproliferative effects through EGFR inhibition. nih.gov
The BRAF protein kinase is another important target in cancer therapy. nih.gov While direct studies on 2-(2-chloro-5-methylphenoxy)pyrazine targeting BRAF were not found, the broader class of pyrazole derivatives has been investigated for their kinase inhibitory activities. The BRAF V600E mutation is a known driver in several cancers, and targeting this mutated protein is a key therapeutic strategy. nih.gov
Anti-inflammatory Research
Pyrazine-containing hybrid molecules are an area of significant interest in the development of novel anti-inflammatory therapies. ieasrj.com Research into pyrazine derivatives has demonstrated their potential to modulate key inflammatory pathways, suggesting a promising role in treating various inflammatory conditions. nih.govnih.gov
Studies on Inflammatory Mediators (e.g., nitric oxide overexpression)
Overproduction of inflammatory mediators, such as nitric oxide (NO), is a hallmark of many inflammatory diseases. sysrevpharm.org Consequently, the inhibition of NO production is a key strategy in the development of anti-inflammatory agents. Studies have shown that certain pyrazine derivatives can effectively suppress the overexpression of NO in inflammatory models.
For instance, a series of paeonol (B1678282) derivatives were synthesized and screened for anti-inflammatory activity, where a compound featuring a pyrazine structure demonstrated a 56.32% inhibitory effect on nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells at a concentration of 20 μM. nih.gov In a separate line of research, though focusing on the related pyrazoline heterocycles, derivatives were developed as nitric oxide-donating entities to leverage the anti-inflammatory effects of NO under physiological conditions while also inhibiting pro-inflammatory mediators. sysrevpharm.orgresearchgate.net These NO-donating pyrazoline compounds were found to decrease the synthesis of NO, alongside other inflammatory markers like IL-6 and Tumor Necrosis Factor (TNF), when induced by LPS. sysrevpharm.org This dual-action approach highlights the complex but crucial role of NO in inflammation and the potential for nitrogen-containing heterocycles to therapeutically modulate its pathways.
Receptor-Ligand Interactions in Anti-inflammatory Contexts
The anti-inflammatory effects of pyrazine derivatives are often rooted in their specific interactions with biological targets, such as enzymes involved in the inflammatory cascade. While direct receptor-ligand studies for the anti-inflammatory action of this compound are not available, research on related structures provides insight into potential mechanisms. For example, pyrazoline-coumarin hybrids have been shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. sysrevpharm.org This inhibition is believed to occur through the modulation of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). sysrevpharm.org Molecular docking studies on other heterocyclic anti-inflammatory agents have helped to visualize the binding interactions within the active sites of enzymes like COX-2, revealing the importance of specific amino acid residues for inhibitory function. researchgate.net
Antioxidant Activity Research
Oxidative stress is a contributing factor to numerous diseases, making the discovery of potent antioxidants a significant goal in medicinal chemistry. nih.gov Pyrazine-modified natural products are among the compounds that have been noted for their antioxidant properties. nih.govnih.gov
In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods employed for this purpose. nih.gov In these assays, an antioxidant compound donates a hydrogen atom or an electron to the radical (DPPH or ABTS•+), neutralizing it and causing a measurable change in color. nih.gov
While specific DPPH and ABTS assay results for this compound are not documented in the reviewed literature, studies on other pyrazine-containing heterocyclic systems have demonstrated their potential as radical scavengers. For example, pyrrolo[2,3-b]quinoxaline derivatives, which incorporate a pyrazine ring, have been synthesized and assessed for antioxidant activity using the DPPH assay. rsc.org Similarly, various pyrazole derivatives have shown excellent radical scavenging activity in both DPPH and NO scavenging assays. nih.gov For instance, a diketopiperazine compound containing a pyrrolopyrazine core isolated from Streptomyces sp. exhibited a DPPH scavenging activity of 72.48 ± 0.32% at a concentration of 500 µg/ml. researchgate.net These findings suggest that the pyrazine scaffold is a viable component in the design of new antioxidant agents.
Other Investigated Biological Activities
Beyond anti-inflammatory and antioxidant effects, pyrazine derivatives have been explored for a range of other biological activities, including the inhibition of various enzymes crucial to pathological processes.
Enzyme Inhibition Studies (e.g., GlcN-6-P synthase, Human Carbonic Anhydrase IX)
While literature specifically linking this compound to the inhibition of Glucosamine-6-phosphate (GlcN-6-P) synthase or Human Carbonic Anhydrase (hCA) IX is not available, research on structurally related pyrazine derivatives has shown significant activity against other enzyme classes, particularly protein kinases.
In one study, a series of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives bearing a substituted phenoxy group were designed and synthesized as dual inhibitors of the c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov Several of these compounds displayed potent inhibitory activity. For example, compound 17l from this series, which features a 2-fluoro-4-aminophenoxy moiety linked to the triazolopyrazine core, exhibited excellent kinase inhibitory activity against c-Met and VEGFR-2. nih.gov
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
|---|---|---|
| 17l | 26.00 | 2.6 |
| Foretinib (Control) | 3.6 | 1.6 |
In another study, a compound containing a 2-pyrazine heterocycle attached to a 7-azaindole (B17877) scaffold was evaluated as a kinase inhibitor, showing activity against Glycogen Synthase Kinase-3β (GSK-3β). acs.org These findings underscore the versatility of the pyrazine scaffold in designing inhibitors for diverse enzyme targets. However, based on the available data, the potential for this compound or its close analogs to inhibit GlcN-6-P synthase or hCA IX remains an open area for investigation.
Receptor Binding Affinities and Modulatory Effects (e.g., Serotonergic Receptors)
A thorough review of scientific literature did not yield specific studies detailing the receptor binding affinities or modulatory effects of this compound or its derivatives on serotonergic or other receptors. While the broader class of pyrazine-containing compounds has been investigated for activity at various central nervous system receptors, research specifically characterizing the interaction of this particular compound with receptor targets is not publicly available. Consequently, there is no data to report on its binding profile, affinity (such as Ki or IC50 values), or functional activity (agonist, antagonist, or modulator) at serotonergic or any other receptor subtypes.
No data is available for an interactive table.
DNA Binding and Intercalation Research
Investigations into the potential for this compound or its derivatives to interact with DNA through binding or intercalation have not been reported in the available scientific literature. Research into DNA interaction is a common avenue for assessing the potential of novel chemical entities for applications such as anticancer agents. However, specific studies measuring the ability of this compound to bind to the major or minor grooves of DNA, or to intercalate between base pairs, have not been published. Therefore, no data on its DNA binding constants, intercalation affinity, or effects on DNA structure and function can be provided.
No data is available for an interactive table.
Applications and Future Directions in Chemical Research and Development
Role as a Key Intermediate in Organic Synthesis
The structure of 2-(2-chloro-5-methylphenoxy)pyrazine, characterized by a reactive chlorine atom on the pyrazine (B50134) ring and a substituted phenoxy moiety, positions it as a valuable intermediate in the synthesis of a diverse range of organic compounds. The pyrazine core is a common feature in many biologically active molecules, and the chloro- and phenoxy-substituents provide handles for further chemical modifications. mdpi.comresearchgate.net
Research has demonstrated the utility of related chloro-pyrazine compounds as crucial building blocks in the synthesis of various functional molecules. For instance, 2-chloropyrazine (B57796) has been shown to be an ideal substrate for nickel-catalyzed cross-coupling reactions, enabling the creation of more complex substituted pyrazines. mdpi.com This reactivity highlights the potential of the chlorine atom in this compound to be displaced or to participate in coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular architectures.
Furthermore, patents have detailed the use of chloro-methylpyridines, which are structurally analogous to the substituted pyrazine , as intermediates in the synthesis of herbicidal compounds. epo.orggoogle.com The synthetic pathways often involve the reaction of the chloro-substituent to build more complex side chains. Similarly, methods for the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine (B15058547) have been developed, underscoring the importance of chloro-substituted pyrazines as intermediates in the preparation of agrochemicals and pharmaceuticals. google.com
The synthesis of substituted amides of pyrazine-2-carboxylic acids with demonstrated antimycobacterial and antifungal activity also showcases the role of chloro-pyrazine derivatives as starting materials. nih.gov In these syntheses, the chloro- and other substituents on the pyrazine ring are crucial for the final biological activity of the amide products. The this compound scaffold, therefore, represents a readily available starting point for the synthesis of novel compounds with potential therapeutic applications. The general synthetic routes often involve nucleophilic substitution of the chlorine atom or modification of the phenoxy ring to generate a library of new chemical entities for biological screening. nih.gov
Potential in Advanced Materials Science and Engineering
While direct applications of this compound in materials science are not yet widely documented, the inherent properties of its constituent pyrazine and phenoxy moieties suggest potential in this field. Pyrazine and its derivatives, particularly polycyclic structures like phenazines, are known to be components of conductive polymers and materials with interesting electronic properties. researchgate.netmdpi.com
Conducting polymers are a class of materials that combine the electrical properties of metals with the processability and mechanical properties of polymers. mdpi.com The incorporation of nitrogen-containing heterocyclic rings, such as pyrazine, into polymer backbones can influence their electronic characteristics. Research has shown that thin polymer films containing phenazine/phenoxazine segments can exhibit enhanced conductivity and pseudocapacitance, which are desirable properties for applications in energy storage and electronics. mdpi.com
The pyrazine ring in this compound could potentially be incorporated into polymer chains through various polymerization techniques. The reactivity of the chlorine atom could be exploited for this purpose, for example, in polycondensation or cross-coupling polymerization reactions. The resulting polymers could possess unique electronic and photophysical properties, making them candidates for use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. However, it is important to note that this remains a speculative area of research, with the potential of this specific compound yet to be experimentally verified.
Strategies for Rational Design of Novel Analogs based on this compound Scaffold
The rational design of novel analogs based on the this compound scaffold is a promising strategy for the discovery of new molecules with tailored biological activities. This approach relies on understanding the structure-activity relationships (SAR) of pyrazine derivatives, which involves systematically modifying the chemical structure and evaluating the effect of these changes on their biological function. nih.gov
Key strategies for the rational design of novel analogs include:
Modification of the Phenoxy Ring: The substituents on the phenoxy group (a chlorine atom at the 2-position and a methyl group at the 5-position) can be systematically varied. For example, introducing different halogen atoms (fluorine, bromine, iodine) or other functional groups (e.g., trifluoromethyl, methoxy) at various positions on the phenyl ring could significantly impact the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. nih.govmdpi.com
Substitution of the Chlorine Atom on the Pyrazine Ring: The chlorine atom is a versatile reactive handle that can be replaced with a wide array of functional groups through nucleophilic substitution or cross-coupling reactions. Introducing different amines, alcohols, thiols, or carbon-based substituents can lead to the generation of large libraries of novel compounds with diverse chemical properties and potential biological activities. mdpi.com
Modification of the Pyrazine Ring itself: While more synthetically challenging, modifications to the pyrazine ring, such as the introduction of additional substituents, can also be explored.
The table below illustrates how systematic modifications to the this compound scaffold could be approached in a rational design campaign.
| Scaffold Position | Possible Modifications | Potential Impact on Properties |
| Phenoxy Ring (Position 2) | Substitution of Chlorine with F, Br, I, CF3 | Altered electronic effects and lipophilicity |
| Phenoxy Ring (Position 5) | Substitution of Methyl with Ethyl, Isopropyl, Phenyl | Modified steric bulk and lipophilicity |
| Pyrazine Ring (Position 2) | Replacement of Chlorine with -NHR, -OR, -SR, -R' | Introduction of new functional groups, altered solubility and reactivity |
By employing computational modeling and combinatorial chemistry approaches in conjunction with these design strategies, researchers can efficiently explore the chemical space around the this compound scaffold to identify novel analogs with enhanced potency and selectivity for specific biological targets.
Emerging Research Areas and Unexplored Potentials
The this compound scaffold represents a promising starting point for exploration in several emerging research areas, primarily in the fields of agrochemicals and pharmaceuticals.
The structural similarity of this compound to known herbicidal agents suggests a significant potential for the development of new and effective herbicides. epo.orggoogle.com Research into the synthesis of novel pyrazine derivatives has already identified compounds with potent herbicidal activity. Further investigation into analogs of this compound could lead to the discovery of next-generation herbicides with improved efficacy and environmental profiles.
In the pharmaceutical arena, the pyrazine nucleus is a well-established pharmacophore found in a number of approved drugs. researchgate.net The demonstrated antimycobacterial and antifungal activities of related pyrazine-2-carboxylic acid amides open up avenues for the development of new anti-infective agents based on the this compound scaffold. nih.gov Furthermore, the structural motifs present in this compound are also found in molecules targeting a range of other diseases, suggesting a broader potential for its application in medicinal chemistry. nih.govmdpi.com
The potential of this compound and its derivatives in materials science remains a largely unexplored frontier. As discussed, the incorporation of the pyrazine moiety into polymers or other advanced materials could lead to novel materials with interesting electronic or optical properties. Future research could focus on the synthesis and characterization of such materials and the evaluation of their performance in devices like sensors, batteries, and light-emitting diodes.
The table below summarizes some of the key physicochemical properties of this compound and a related compound, which are important for its potential applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C11H9ClN2O | 220.66 | 2.8–3.2 |
| 2-Chloro-5-methylpyrazine | C5H5ClN2 | 128.56 | 1.10 |
Data sourced from vulcanchem.com
Q & A
Q. What safety protocols are essential when handling chlorinated pyrazine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
